I+/--Oxo-5-phenyl-2-thiopheneacetic acid
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Overview
Description
I+/–Oxo-5-phenyl-2-thiopheneacetic acid is a heterocyclic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I+/–Oxo-5-phenyl-2-thiopheneacetic acid typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts to ensure high yields and cost-effectiveness. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
I+/–Oxo-5-phenyl-2-thiopheneacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as nitric acid (HNO3) to form nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Nitric acid (HNO3) and acetic acid are commonly used for nitration reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Electrophilic reagents such as halogens and sulfonating agents are frequently used.
Major Products Formed
Oxidation: Nitro derivatives, such as 2-nitro thiophene and 2,5-dinitro thiophene.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated and sulfonated thiophene derivatives.
Scientific Research Applications
I+/–Oxo-5-phenyl-2-thiopheneacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of I+/–Oxo-5-phenyl-2-thiopheneacetic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring contributes to its electron-rich nature, making it highly reactive with electrophiles. This reactivity allows the compound to participate in various biochemical pathways, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneglyoxylic acid: Another thiophene derivative with similar structural properties.
Phenylpyruvic acid: Shares the phenyl and carboxylic acid functional groups.
Uniqueness
I+/–Oxo-5-phenyl-2-thiopheneacetic acid is unique due to its specific combination of a thiophene ring with a phenyl group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
22078-61-1 |
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Molecular Formula |
C12H8O3S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
2-oxo-2-(5-phenylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C12H8O3S/c13-11(12(14)15)10-7-6-9(16-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
InChI Key |
BBOMFBHNAQUHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C(=O)C(=O)O |
Origin of Product |
United States |
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